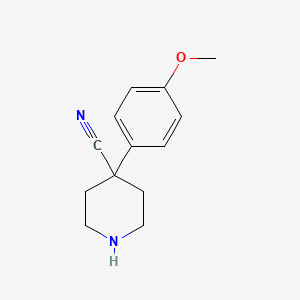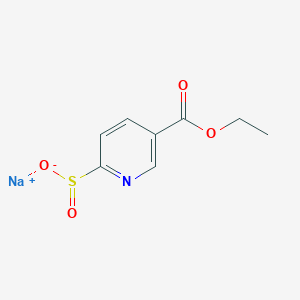
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate: is a chemical compound with the molecular formula C8H8NNaO4S. It is a sodium salt derivative of pyridine-2-sulfinate, featuring an ethoxycarbonyl group at the 5-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate typically involves the sulfonation of 5-(ethoxycarbonyl)pyridine. This can be achieved through the reaction of 5-(ethoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and dried to obtain the final compound in a stable form .
化学反应分析
Types of Reactions: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfonate.
Reduction: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
作用机制
The mechanism of action of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. The sulfinate group can act as a nucleophile or an electrophile, depending on the reaction conditions. This versatility allows the compound to interact with different molecular targets and pathways, leading to the formation of various products .
相似化合物的比较
Sodium pyridine-2-sulfinate: Similar structure but lacks the ethoxycarbonyl group.
Sodium 5-methylpyridine-2-sulfinate: Similar structure with a methyl group instead of an ethoxycarbonyl group.
Sodium 5-(methoxycarbonyl)pyridine-2-sulfinate: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications .
属性
分子式 |
C8H8NNaO4S |
|---|---|
分子量 |
237.21 g/mol |
IUPAC 名称 |
sodium;5-ethoxycarbonylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-3-4-7(9-5-6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
TWNPSSKWZUXXSU-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1)S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


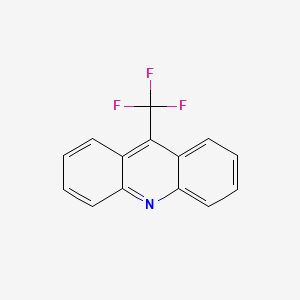
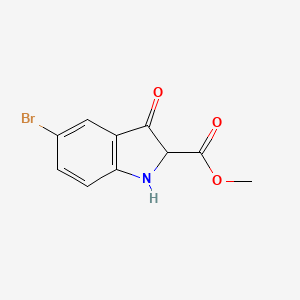
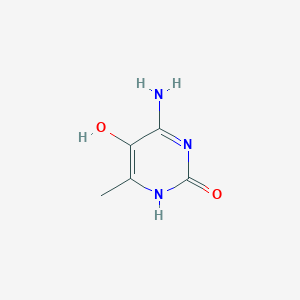
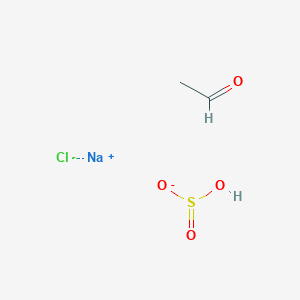
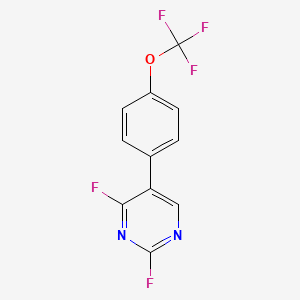
![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)
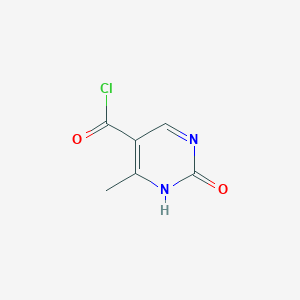
![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)
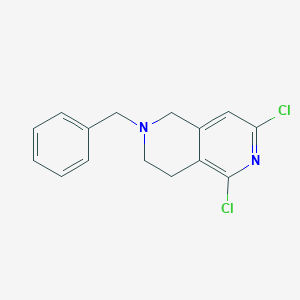
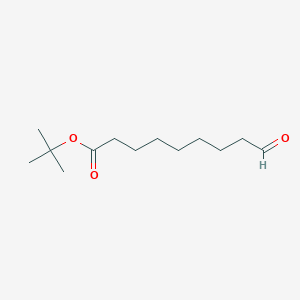
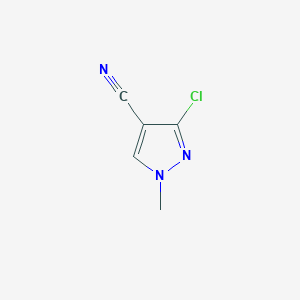
![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)
